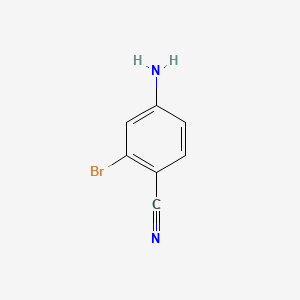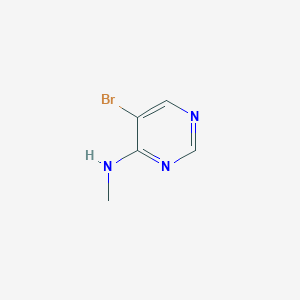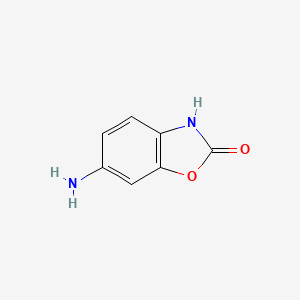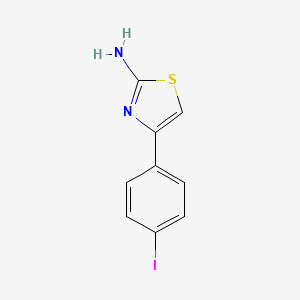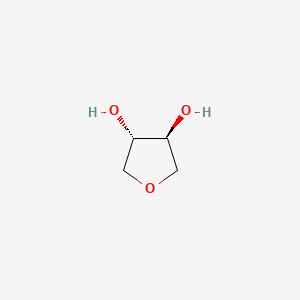
Tetrahydrofuran-3,4-diol
概要
説明
Synthesis Analysis
The synthesis of THF-diol and its derivatives has been explored through various methodologies, emphasizing green chemistry approaches and stereoselective synthesis. One method involves the catalytic oxidative amination of tetrahydrofuran using visible light catalysis, which activates the C(sp3)-H bond of tetrahydrofuran using molecular oxygen, offering a pathway to N-substituted azoles (Zhang, Yi, Wang, & Lei, 2017). Another approach for synthesizing substituted tetrahydrofurans involves the cyclization of 1,3-diols with phenylsulfanyl migration, providing stereospecific and high-yield products (Eames, Heras, & Warren, 1996).
Molecular Structure Analysis
The molecular structure of THF-diol plays a crucial role in its reactivity and the type of chemical reactions it undergoes. Research into the electronic properties and X-ray structural characterization of related tetraaryl compounds provides insights into the stabilization of charges and the potential for constructing molecular wires suitable for electron transport, indicating the significance of the structural aspects of THF-diol and its derivatives (Shukla, Wadumethrige, Lindeman, & Rathore, 2008).
Chemical Reactions and Properties
THF-diol participates in various chemical reactions, including cyclizations and cycloadditions, which are pivotal in synthesizing polyfunctionalized molecules. For instance, the use of [hydroxy(tosyloxy)iodo]benzene in the presence of a catalytic amount of iodine enables the cyclofunctionalization of homoallylic alcohols, leading to tetrahydrofuran derivatives through a 5-endo-trig cyclization (Vasconcelos, Silva, & Giannis, 2011). Additionally, the Lewis acid-catalyzed vinyl acetal rearrangement offers a method for synthesizing cis- and trans-2,3-disubstituted tetrahydrofuran derivatives in a stereoselective manner (Ghosh & Belcher, 2020).
Physical Properties Analysis
The physical properties of THF-diol, such as boiling point, melting point, and solubility, are influenced by its molecular structure and play a crucial role in its application in organic synthesis. The detailed physical properties are typically determined through experimental investigation and are critical for handling and utilizing THF-diol in chemical reactions.
Chemical Properties Analysis
THF-diol's chemical properties, including reactivity towards various reagents, stability under different conditions, and functional group transformations, are key to its utility in organic synthesis. The compound's ability to undergo transformations such as dehydration to form tetrahydrofuran or participate in cycloaddition reactions highlights its chemical versatility. For example, the kinetics and mechanism of tetrahydrofuran synthesis from 1,4-butanediol via dehydration in high-temperature water reveal the potential for catalysis and reaction optimization (Hunter, Ehrenberger, & Savage, 2006).
科学的研究の応用
Stereospecific Synthesis
Tetrahydrofurans, including tetrahydrofuran-3,4-diol derivatives, are integral in stereospecific synthesis. Studies like those by Eames et al. (1996) demonstrate the use of secondary and tertiary alcohols as nucleophiles in the synthesis of substituted tetrahydrofurans, showing high yields and specificity in the process. This highlights the role of tetrahydrofurans in complex organic synthesis, where stereochemistry is crucial (Eames, Heras, & Warren, 1996).
Light-Mediated Reactions
The work of Zhang et al. (2017) explores the use of tetrahydrofuran in light-mediated oxidative reactions. In this research, tetrahydrofuran's C(sp3)-H bond is activated using molecular oxygen, demonstrating its utility in environmentally friendly chemical processes. This study exemplifies the application of this compound in green chemistry (Zhang, Yi, Wang, & Lei, 2017).
Environmental Impact Study
Lv et al. (2008) investigated the effects of tetrahydrofuran on enzyme activities in activated sludge. This research provides insights into the environmental impact and behavior of tetrahydrofuran, including derivatives like this compound, highlighting the importance of understanding the ecological consequences of chemical compounds (Lv, Yao, Lv, & Min, 2008).
Catalytic Applications
The catalytic properties of tetrahydrofurans are also significant. For instance, the study by Hunter et al. (2006) on the kinetics and mechanism of tetrahydrofuran synthesis via 1,4-butanediol dehydration in high-temperature water reveals insights into catalytic processes involving tetrahydrofuran derivatives (Hunter, Ehrenberger, & Savage, 2006).
Histological Applications
Additionally, Salthouse (1958) discussed the use of tetrahydrofuran in insect histology, demonstrating its versatility beyond synthetic chemistry and into biological applications. This research highlights the broader applicability of this compound in various scientific fields (Salthouse, 1958).
Safety and Hazards
将来の方向性
Recent advances in the catalytic hydrogenation of furfural towards (tetrahydro)furfuryl alcohol and 2-methyl (tetrahydro)furan in terms of different non-noble metal and noble metal catalytic systems have been discussed . This represents an attractive option for biomass valorization towards valuable chemicals and fuels.
作用機序
Target of Action
Tetrahydrofuran-3,4-diol is a stable cyclic diol . It is widely used as an intermediate in the preparation of polyesters, polyethers, and plasticizers . The primary targets of this compound are these polymers, where it can effectively increase their hardness .
Mode of Action
The mode of action of this compound involves its incorporation into the polymer structure, which enhances the hardness of the resulting material . A redox-relay Heck reaction is used to rapidly access cyclic hemiacetals that can be directly reduced to afford the corresponding 3-aryl tetrahydrofuran . Furthermore, the hemiacetals can also serve as precursors to a range of disubstituted tetrahydrofurans .
Biochemical Pathways
This compound is involved in the synthesis of polyesters, polyethers, and plasticizers . The biochemical pathways affected by this compound are those involved in polymer synthesis and modification . The compound’s role in these pathways contributes to the increased hardness of the resulting polymers .
Pharmacokinetics
The compound’s stability and reactivity in chemical reactions are crucial for its role in polymer synthesis .
Result of Action
The primary result of this compound’s action is the production of harder polymers when it is used as an intermediate in the synthesis of polyesters, polyethers, and plasticizers . This enhancement of hardness can improve the performance and durability of these materials in various applications .
特性
IUPAC Name |
oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c5-3-1-7-2-4(3)6/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYDTHANSGMJTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20945207 | |
| Record name | Oxolane-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20945207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4358-64-9, 22554-74-1, 59727-71-8 | |
| Record name | cis-Tetrahydrofuran-3,4-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004358649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Tetrahydrofuran-3,4-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022554741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC295602 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295602 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxolane-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20945207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-tetrahydrofuran-3,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.961 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: EPZ-5676 is a potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L. [] By inhibiting DOT1L, EPZ-5676 disrupts the aberrant gene expression patterns driven by DOT1L in certain leukemias, particularly those with MLL-rearrangements. [] This leads to antiproliferative effects and shows potential as a therapeutic strategy for these cancers. []
A: EPZ-5676's interaction with DOT1L creates a durable, altered chromatin state in MLL-rearranged leukemia cells, making them more susceptible to the effects of chemotherapy. [] This synergistic effect has been observed with standard acute myeloid leukemia (AML) agents like cytarabine and daunorubicin, as well as with DNA hypomethylating agents. []
A: The cis-tetrahydrofuran-3,4-diol structure forms the backbone of novel protecting groups for the 5'-hydroxyl group of nucleosides. [] These protecting groups are removable under oxidative conditions through a self-cyclization mechanism. [] The removal is initiated by removing a TrS or MMTrS group, leading to an intramolecular attack by the neighboring hydroxyl group on the acyl carbon. []
A: The CTFOC group, incorporating the cis-tetrahydrofuran-3,4-diol backbone, demonstrates efficient introduction to the 5'-hydroxyl group of 3'-masked deoxyribonucleoside derivatives. [] Additionally, it exhibits rapid removal under mild conditions using iodine. []
A: These compounds act as selective adenosine A2a receptor antagonists. [] The 2,6-disubstitution pattern on the purine ring is crucial for their selectivity towards the A2a receptor subtype. []
A: These compounds are being investigated for their potential in treating inflammatory diseases, particularly asthma and COPD. [] Their ability to selectively block A2a receptors makes them promising candidates for targeted therapy.
A: Computational methods, like DFT and QSAR, provide valuable insights into the molecular properties and potential activities of tetrahydrofuran-3,4-diol derivatives. [] For example, in the case of the anti-cancer drug nelarabine, these methods help predict its physicochemical, pharmacokinetic, and pharmacodynamic properties. []
A: In preclinical studies, EPZ-5676 primarily undergoes hepatic oxidative metabolism. [] Key metabolic pathways include monohydroxylation, N-dealkylation, and N-oxidation, leading to several metabolites. []
A: EPZ-5676 exhibits moderate to high clearance, low oral bioavailability, and a steady-state volume of distribution exceeding total body water. [] Its terminal elimination half-life varies across species, ranging from 1.1 hours in mice to 13.6 hours in dogs. []
A: Research indicates two types of interactions between ribavirin and nucleic acids: intercalation of the 1,2,4-triazole-3-carboxamide chromophore between nucleic acid bases (internal binding) and binding to nucleic acid grooves (external binding). [] Notably, the binding constant for external binding is significantly higher. []
A: Theoretical studies suggest that ribavirin displays a preference for nucleic acid sequences rich in adenine and thymine bases. [] This sequence specificity arises from differences in electrostatic and van der Waals interactions contributing to the total binding energy. []
A: This compound has been crystallized with Mycobacterium tuberculosis adenosine kinase, providing insights into the enzyme's structure and potential for drug development against tuberculosis. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Bromobenzo[B]thiophene-3-carboxylic acid](/img/structure/B1268535.png)
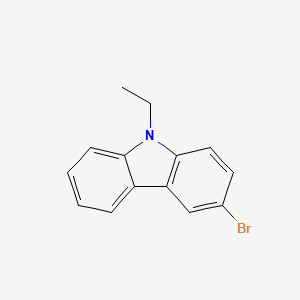
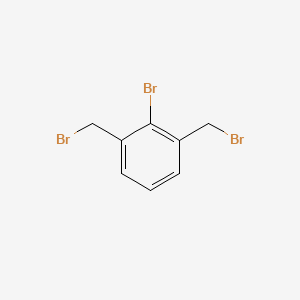
![6-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1268541.png)
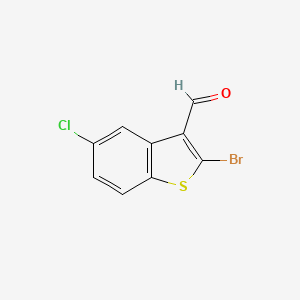
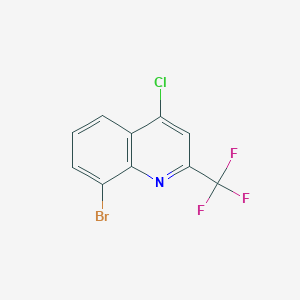
![[2,2'-Binaphthalene]-1,1',4,4'-tetrone](/img/structure/B1268552.png)
